molecular formula C11H11N3O3 B12873327 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 916151-02-5

1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B12873327
CAS No.: 916151-02-5
M. Wt: 233.22 g/mol
InChI Key: YZFKWAFEOTYBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 2,5-dimethoxyphenyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method starts with the preparation of 2,5-dimethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the triazole ring and the aldehyde group. The key steps in the synthesis include:

    Formation of 2,5-dimethoxybenzaldehyde: This can be achieved through the oxidation of 2,5-dimethoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.

    Cycloaddition Reaction: The 2,5-dimethoxybenzaldehyde is then reacted with an azide compound in the presence of a copper catalyst to form the triazole ring through a Huisgen cycloaddition reaction.

    Introduction of the Aldehyde Group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its triazole ring is a versatile scaffold for the development of new compounds with diverse properties.

    Biology: Triazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential as therapeutic agents.

    Medicine: The compound’s biological activities make it a candidate for drug development. Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals.

    Industry: Triazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound’s unique structure makes it valuable for designing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups and aldehyde functional group may also contribute to the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives to highlight its uniqueness:

    2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine:

    1-(2,5-Dimethoxyphenyl)ethanone:

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(3,4-methylenedioxyphenyl)methyl]ethanamine: This compound is another phenethylamine derivative with psychoactive properties.

Biological Activity

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl azide with appropriate alkyne derivatives under copper-catalyzed conditions. The resulting triazole can be further modified to introduce the aldehyde functional group. The purity and structure of the synthesized compound are confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole ring have shown significant antiproliferative effects against various cancer cell lines. Table 1 summarizes the IC50 values of related triazole compounds against different cancer types:

CompoundCell LineIC50 (μM)Reference
1MCF-71.1
2HCT-1162.6
3HepG21.4
4K-562<10

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways and the inhibition of cell cycle progression.

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have exhibited antimicrobial activity . For example, certain triazoles have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

A notable study investigated a series of triazole derivatives similar to this compound. These compounds were tested for their cytotoxicity against leukemia cell lines (SR, MOLT-4) and showed promising results comparable to established chemotherapeutics like doxorubicin .

Another study focused on the structure-activity relationship (SAR) of various substituted triazoles. It was found that modifications at the phenyl ring significantly influenced biological activity, with specific substituents enhancing potency against cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many triazoles trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating caspases.
  • Cell Cycle Arrest : Compounds can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.
  • Microtubule Disruption : Some derivatives act as microtubule-destabilizing agents, which is critical in cancer treatment strategies.

Properties

CAS No.

916151-02-5

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C11H11N3O3/c1-16-9-3-4-11(17-2)10(5-9)14-6-8(7-15)12-13-14/h3-7H,1-2H3

InChI Key

YZFKWAFEOTYBIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(N=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.